molecular formula C40H67NO14 B10753086 KITASAMYCINS [A1 shown]

KITASAMYCINS [A1 shown]

Cat. No. B10753086
M. Wt: 786.0 g/mol
InChI Key: IEMDOFXTVAPVLX-DFYLCTROSA-N
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Description

Kitasamycin: is a macrolide antibiotic produced by the bacterium Streptomyces kitasatoensis. It is known for its broad-spectrum antimicrobial activity against various pathogens. Kitasamycin is also referred to as leucomycin and has several generic names, including kitasamycin acetate and kitasamycin tartrate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kitasamycin is primarily produced through fermentation using Streptomyces kitasatoensis. The fermentation medium typically includes glucose, soybean cake powder, starch, ammonium chloride, monopotassium phosphate, magnesium sulfate, zinc sulfate, calcium carbonate, and soybean oil . The process involves culturing the bacterium in a suitable medium, followed by extraction and purification of the antibiotic.

Industrial Production Methods: The industrial production of kitasamycin involves several steps:

    Plate Streaking: An original strain is streaked on a plate to prepare a single colony.

    Culturing: The single colony is transferred to an inclined plane and cultured.

    Spore Preparation: Spores are scraped from the inclined plane and prepared into a freeze-dried strain tube.

    Spore Suspension: A spore suspension is prepared and used to coat an oblique plane, followed by further culturing.

    Seed Culture: The spore suspension is transferred to a seed culture medium and cultured in a seed tank.

Chemical Reactions Analysis

Types of Reactions: Kitasamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antimicrobial properties.

Common Reagents and Conditions: Common reagents used in the reactions involving kitasamycin include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products: The major products formed from the reactions of kitasamycin include its various derivatives, such as kitasamycin acetate and kitasamycin tartrate. These derivatives are used to enhance the compound’s stability and efficacy .

Scientific Research Applications

Kitasamycin has a wide range of scientific research applications, including:

Mechanism of Action

Kitasamycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the elongation of the polypeptide chain during translation. This action effectively halts bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds: Kitasamycin belongs to the macrolide class of antibiotics, which includes other compounds such as erythromycin, clarithromycin, and azithromycin. These antibiotics share a similar mechanism of action but differ in their chemical structures and spectrum of activity .

Uniqueness: Kitasamycin is unique due to its specific production by Streptomyces kitasatoensis and its broad-spectrum antimicrobial activity. It is particularly effective against certain pathogens that may be resistant to other macrolides .

Conclusion

Kitasamycin is a valuable macrolide antibiotic with broad-spectrum antimicrobial activity. Its production through fermentation, diverse chemical reactions, and wide range of scientific research applications make it a significant compound in the fields of chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds highlights its unique properties and potential for further research and development.

properties

Molecular Formula

C40H67NO14

Molecular Weight

786.0 g/mol

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate

InChI

InChI=1S/C40H67NO14/c1-22(2)18-30(45)53-38-26(6)51-32(21-40(38,7)48)54-35-25(5)52-39(34(47)33(35)41(8)9)55-36-27(16-17-42)19-23(3)28(43)15-13-11-12-14-24(4)50-31(46)20-29(44)37(36)49-10/h11-13,15,17,22-29,32-39,43-44,47-48H,14,16,18-21H2,1-10H3/t23-,24-,25-,26+,27+,28+,29-,32+,33-,34-,35?,36+,37+,38+,39+,40-/m1/s1

InChI Key

IEMDOFXTVAPVLX-DFYLCTROSA-N

Isomeric SMILES

C[C@@H]1CC=CC=C[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H](C([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O

Origin of Product

United States

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